REACTION_CXSMILES
|
[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2].[N:6]1([CH2:11][CH2:12][CH2:13][NH2:14])[CH2:10][CH2:9][CH2:8][CH2:7]1>C(Cl)(Cl)Cl>[CH2:1]([NH:3][C:4]([NH:14][CH2:13][CH2:12][CH2:11][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCCN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)NCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.5 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |